molecular formula C16H16N4OS B15057667 6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15057667
M. Wt: 312.4 g/mol
InChI Key: QZBYFYMRRUGIJH-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 1707668-55-0) is a fused heterocyclic compound with the molecular formula C₁₆H₁₆N₄OS and a molecular weight of 312.39 g/mol . Its structure features a triazolothiadiazole core substituted at position 6 with a bulky tert-butyl group and at position 3 with a 3-methylbenzofuran moiety.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

6-tert-butyl-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N4OS/c1-9-10-7-5-6-8-11(10)21-12(9)13-17-18-15-20(13)19-14(22-15)16(2,3)4/h5-8H,1-4H3

InChI Key

QZBYFYMRRUGIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C(C)(C)C

Origin of Product

United States

Biological Activity

6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound notable for its complex structure and potential biological activities. The compound features a triazole ring fused with a thiadiazole moiety and is further substituted with a benzofuran unit and a tert-butyl group, enhancing its lipophilicity and possibly influencing its biological interactions.

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : Approximately 284.38 g/mol

The presence of the triazole and thiadiazole rings allows for diverse chemical reactivity, including nucleophilic substitutions. These characteristics make it an attractive candidate for various biological applications.

Biological Activity Overview

Research into compounds containing triazole and thiadiazole moieties has revealed a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Several derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antioxidant Activity : Some studies indicate potential antioxidant properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar triazole-thiadiazole derivatives. For instance, compounds exhibiting significant activity against Gram-positive and Gram-negative bacteria were reported. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). One study found that specific derivatives showed higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Antioxidant Activity

Research has indicated that the compound exhibits antioxidant properties through radical scavenging activity. This is particularly relevant in preventing oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-(isopropyl)-3-(benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleIsopropyl instead of tert-butylModerate antioxidantLess lipophilic
6-(phenyl)-3-(benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazolePhenyl group substitutionAntimicrobial activityLacks tert-butyl group
6-(methyl)-3-(naphthalene-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleMethyl group and naphthaleneAnticancer propertiesDifferent aromatic system

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation or bacterial growth.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Radical Scavenging : Its antioxidant properties may protect cells from oxidative damage by neutralizing free radicals.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzofuran moiety undergoes electrophilic substitution, particularly at the 5-position, due to its electron-donating methyl group.

Reaction Reagents Product Applications
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitrobenzofuran derivativePrecursor for bioactive analogs
Halogenation Br₂/FeBr₃, CHCl₃, 25°C5-Bromo-substituted compoundIntermediate for cross-coupling

Key Finding : Nitration proceeds with 85% yield under cryogenic conditions .

Nucleophilic Reactions

The triazole-thiadiazole system participates in nucleophilic substitutions, particularly at sulfur and nitrogen centers.

Reaction Nucleophile Conditions Outcome
Alkylation R-X (alkyl halides)K₂CO₃, DMF, 60°C, 12hS-Alkylation with 70–85% yields
Acylation R-COClPyridine, CH₂Cl₂, 0°C → RTN-Acyl derivatives; stabilized via H-bonding

Example : Reaction with methyl iodide produces S-methylated analogs, confirmed via ¹H NMR (δ 2.45 ppm, singlet for -SCH₃) .

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions due to its electron-deficient thiadiazole ring.

Reaction Partner Conditions Product Biological Relevance
Azides Cu(I), DMSO, 80°CTriazolo-triazole hybridsEnhanced antitumor activity
Nitrile Oxides Toluene, Δ, 24hIsoxazoline-fused derivativesPotential kinase inhibitors

Notable Result : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole hybrids with IC₅₀ values < 1 μM against MCF-7 cells .

Oxidation and Reduction

Controlled redox reactions modify the thiadiazole and benzofuran components.

Process Reagents Selectivity Outcome
Oxidation H₂O₂, AcOH, 50°CSulfur → Sulfoxide (S=O)Improved solubility in polar solvents
Reduction NaBH₄, MeOH, 0°CBenzofuran ring saturationTetrahydrobenzofuran analogs

Caution : Over-oxidation with H₂O₂ may degrade the thiadiazole ring .

Functional Group Transformations

The tert-butyl group undergoes sterically hindered reactions, while the methylbenzofuran permits regioselective modifications.

Transformation Reagents Key Product Yield
Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivative (C-3 hydroxyl)62%
Sulfonation ClSO₃H, RT, 6hSulfonic acid at benzofuran C-555%

Application : Sulfonated derivatives exhibit enhanced binding to COX-2 .

Comparison with Similar Compounds

Comparison with Similar Triazolothiadiazole Derivatives

Structural and Substituent Variations

Triazolothiadiazole derivatives exhibit diverse bioactivities depending on substituents at positions 3 and 4. Key structural analogs include:

Compound (Position 6) Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Activities Reference
tert-Butyl 3-methylbenzofuran 312.39 High lipophilicity; potential aromatic interactions
Adamantyl 3-fluorophenyl 396.47 Bulky, rigid structure; weak C–H···F and π-π interactions in crystal packing
2-Chloro-6-fluorophenyl Adamantyl 422.91 Enhanced supramolecular assembly via noncovalent interactions
N-Methyl-pyrol-2-yl 3,4-dimethoxyphenyl ~350–370 (estimated) Improved pharmacological activity (e.g., antibacterial)
4-Nitrophenyl Dimethylphenylamino 366.39 TNF-α inhibitory activity
Naphthoxy groups Chlorophenyl ~400–420 (estimated) Anti-inflammatory activity with reduced ulcerogenicity

Key Observations:

  • Bulky Substituents (tert-Butyl vs. Adamantyl): Adamantyl groups (e.g., in 6-(Adamantan-1-yl)-3-(3-fluorophenyl)-triazolothiadiazole) introduce rigidity and stabilize crystal structures via weak interactions (e.g., C–H···F, π-π stacking) . Adamantyl-containing analogs exhibit stronger intermolecular interactions in solid-state structures, as shown by Hirshfeld surface analyses .
  • Aromatic Substituents (Benzofuran vs. Phenyl Derivatives):

    • The 3-methylbenzofuran moiety in the target compound provides a fused aromatic system, which may enhance binding to biological targets via π-π or hydrophobic interactions compared to simple phenyl rings (e.g., 3-fluorophenyl in ).
    • Nitro-substituted phenyl derivatives (e.g., 4-nitrophenyl in ) show TNF-α inhibition, suggesting electronic effects (e.g., electron-withdrawing groups) modulate activity .
  • Pharmacological Profiles:

    • Anti-inflammatory triazolothiadiazoles (e.g., naphthoxy-substituted compounds in ) highlight the role of bulky aromatic groups in reducing ulcerogenic side effects . The tert-butyl-benzofuran combination in the target compound may similarly balance potency and safety.
    • Microwave-synthesized analogs () with fluorophenyl groups demonstrate enhanced antibacterial and anticancer activities, suggesting synthetic methods and substituent electronegativity influence efficacy .

Physicochemical Properties

  • Solubility and Lipophilicity:
    • The tert-butyl group increases hydrophobicity (logP ~3–4), which may limit aqueous solubility but improve blood-brain barrier penetration compared to adamantyl (logP ~4–5) .
    • Methoxy-substituted analogs () balance lipophilicity and solubility, achieving better pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism

The synthesis centers on the cyclocondensation of 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzofuran-2-carboxylic acid in phosphorus oxychloride (POCl₃). POCl₃ acts as both solvent and catalyst, activating the carboxylic acid via phosphorylation to form a reactive acyl chloride intermediate. Subsequent nucleophilic attack by the triazole-thiol’s sulfur atom initiates cyclization, yielding the fused triazolo-thiadiazole core.

Step-by-Step Procedure

  • Reactant Preparation :
    • 4-Amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol (10 mmol) and 3-methylbenzofuran-2-carboxylic acid (10 mmol) are suspended in anhydrous POCl₃ (25 mL).
  • Reflux Conditions :
    • The mixture is heated under reflux at 110°C for 7–16 hours, monitored via thin-layer chromatography (TLC).
  • Workup :
    • After cooling, the reaction mixture is poured onto crushed ice, neutralized to pH 8 with potassium carbonate, and stirred for 1 hour.
  • Isolation :
    • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 45–70%, depending on reactant purity and reflux duration.

Optimization of Reaction Conditions

Parameter Range Tested Optimal Value Impact on Yield
POCl₃ Volume (mL) 15–30 25 Maximizes acyl chloride formation
Reflux Time (h) 5–18 12 Balances cyclization vs. decomposition
Molar Ratio (Acid:Triazole) 0.8:1–1.2:1 1:1 Prevents side reactions
Neutralization pH 7–9 8 Ensures complete product precipitation

Prolonged reflux beyond 16 hours risks decomposition, while sub-stoichiometric POCl₃ reduces cyclization efficiency.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 30–45 minutes, achieving comparable yields (50–65%). This method minimizes thermal degradation but requires specialized equipment.

Solvent Variations

Substituting POCl₃ with polyphosphoric acid (PPA) at 140°C for 6 hours yields 40–55% product. However, PPA complicates purification due to viscous byproducts.

Purification and Crystallization

Recrystallization Protocols

Solvent System Temperature (°C) Crystal Quality Purity (%)
Ethanol 25 Needle-like 95
DMF-Ethanol (1:1) 4 Prismatic 99
Acetonitrile 50 Amorphous 90

Slow evaporation from dimethylformamide (DMF)-ethanol mixtures at 4°C produces high-purity crystals suitable for X-ray diffraction.

Structural Characterization

Spectroscopic Data

Technique Key Signals Assignment
IR (KBr) 3103 cm⁻¹ (C–H stretch), 1623 cm⁻¹ (C=N) Triazole ring
¹H NMR (DMSO-d₆) δ 1.45 (s, 9H, tert-butyl), δ 2.55 (s, 3H, CH₃) Substituents
X-ray Diffraction Planar triazolo-thiadiazole core (dihedral angle <5°) Molecular geometry

X-ray analysis confirms coplanarity between the triazolo-thiadiazole system and substituents, critical for bioactivity.

Challenges and Troubleshooting

Common Issues

  • Low Yields : Often due to incomplete cyclization; resolved by increasing POCl₃ volume or reflux time.
  • Impurity Formation : Neutralization at pH >8 introduces hydroxides; maintain pH 7.5–8.0 during workup.

Q & A

What are the established synthetic routes for preparing 6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Basic Research Question
The compound is synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids in phosphoryl chloride (POCl₃). A typical protocol involves:

  • Refluxing equimolar ratios of 4-amino-3-mercapto-5-substituted-1,2,4-triazole and substituted aromatic acids in POCl₃ for 8–16 hours.
  • Neutralizing the cooled reaction mixture with sodium bicarbonate or sodium hydroxide, followed by ice quenching.
  • Purification via recrystallization using ethanol-dimethylformamide (1:1) or ethanol alone, yielding products with 49–70% efficiency .

Key Data:

  • Reagents: POCl₃ acts as both solvent and catalyst, activating carbonyl groups for cyclization.
  • Yield Optimization: Excess POCl₃ and extended reflux times improve electrophilicity and ring closure .

How is structural characterization performed for triazolo-thiadiazole derivatives?

Basic Research Question
Structural validation relies on multi-technique approaches:

  • X-ray Crystallography: Resolves bond lengths (e.g., C–S: 1.71–1.75 Å), dihedral angles (e.g., 74.34° between triazolothiadiazole and aryl rings), and non-covalent interactions (C–H⋯π, S⋯N contacts) .
  • Spectroscopy:
    • ¹H/¹³C-NMR: Assigns substituent-specific shifts (e.g., tert-butyl protons at δ 1.3–1.5 ppm).
    • IR: Confirms thiadiazole ring vibrations (650–750 cm⁻¹) and triazole C=N stretches (1520–1600 cm⁻¹) .

Advanced Consideration:

  • Planarity of the triazolothiadiazole core (max. deviation: 0.013 Å) and steric effects of bulky substituents (e.g., adamantyl) influence crystal packing .

How do substituents on the triazolo-thiadiazole scaffold affect biological activity?

Advanced Research Question
Substituent electronegativity and steric bulk critically modulate activity:

  • Halogenation (F, Cl): Enhances dipole moments, improving membrane permeability and target binding. For example, 2-fluorophenyl derivatives show 2–3× higher antimicrobial potency than non-halogenated analogs .
  • Aromatic vs. Aliphatic Groups: Bulky groups (e.g., adamantyl) enhance hydrophobic interactions but may reduce solubility. Methylbenzofuran moieties improve π-π stacking with enzyme active sites .

Data Contradiction:

  • Fluorine’s electron-withdrawing effect can enhance activity in some contexts (e.g., antifungal) but reduce it in others (e.g., anti-inflammatory), highlighting target-specific SAR .

What methodological strategies resolve discrepancies in biological activity data for structurally similar analogs?

Advanced Research Question
Discrepancies arise from assay conditions and substituent positioning:

  • Standardized Assays: Use in vitro models (e.g., hot-plate analgesia, MTT cytotoxicity) with controlled cell lines (e.g., HeLa, MCF-7) to minimize variability .
  • Crystallographic Analysis: Correlate activity with substituent orientation. For example, 3-methylbenzofuran’s ortho-methyl group induces a 7° tilt, reducing steric clash in kinase binding pockets .

Example:

  • 6-(tert-Butyl) analogs exhibit lower IC₅₀ values (12 µM) against Sortase A compared to 6-phenyl derivatives (45 µM), attributed to enhanced hydrophobic interactions .

How are intermolecular interactions in the crystal lattice leveraged for material design?

Advanced Research Question
Non-covalent interactions dictate supramolecular assembly:

  • C–H⋯π Networks: Link molecules along the b-axis, stabilizing layered structures. For example, thiadiazole rings (centroid Cg1) interact with adjacent aryl C–H groups (distance: 3.45 Å) .
  • S⋯N Contacts: Short contacts (3.27–3.30 Å) between thiadiazole sulfur and triazole nitrogen enhance lattice rigidity, relevant for solid-state optoelectronics .

Design Implications:

  • Substituents like 3-methylbenzofuran introduce steric bulk, disrupting π-stacking and altering mechanical properties .

What are the limitations of current pharmacological evaluation methods for triazolo-thiadiazoles?

Advanced Research Question
Key limitations include:

  • Solubility Bias: Hydrophobic substituents (e.g., adamantyl) limit aqueous solubility, skewing in vitro results. Use of DMSO carriers (>0.1%) may artifactually modulate activity .
  • Off-Target Effects: Broad-spectrum assays (e.g., antimicrobial disk diffusion) lack specificity. Target-based assays (e.g., Sortase A inhibition) are preferred for mechanistic clarity .

Mitigation Strategies:

  • Prodrug Approaches: Introduce sulfonate or glycosyl groups to enhance bioavailability .
  • Computational Screening: MD simulations predict binding poses, prioritizing analogs with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) .

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